Cas no 1727-68-0 (2,2,3-trimethylcyclopent-3-ene-1-ethyl acetate)

2,2,3-trimethylcyclopent-3-ene-1-ethyl acetate structure
1727-68-0 structure
Product name:2,2,3-trimethylcyclopent-3-ene-1-ethyl acetate
CAS No:1727-68-0
MF:C12H20O2
MW:196.286
CID:1356586
PubChem ID:61270

2,2,3-trimethylcyclopent-3-ene-1-ethyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2,2,3-trimethylcyclopent-3-ene-1-ethyl acetate
    • 1-Acetoxy-2-(2,2,3-trimethyl-3-cyclopentenyl)ethane
    • 2,2,3-Trimethyl-3-cyclopentene-1-ethanol acetate
    • 2-(2,2,3-Trimethyl-3-cyclopentenyl)ethyl acetate
    • 3-Cyclopentene-1-ethanol, 2,2,3-trimethyl-, acetate
    • Campholenyl acetate, alpha-
    • 2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate
    • 1727-68-0
    • alpha-Campholene acetate
    • DTXSID60862742
    • EINECS 217-041-7
    • 3-Cyclopentene-1-ethanol, 2,2,3-trimethyl-, acetate, (theta)-
    • 52486-39-2
    • CHEBI:172065
    • NS00048392
    • alpha-Campholenyl acetate
    • (R)-2,2,3-Trimethylcyclopent-3-ene-1-ethyl acetate
    • HBRWKAJTMKFEQR-UHFFFAOYSA-N
    • .alpha.-Campholenyl acetate
    • EINECS 257-952-7
    • SCHEMBL8804297
    • Inchi: InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3
    • InChI Key: HBRWKAJTMKFEQR-UHFFFAOYSA-N
    • SMILES: CC1=CCC(C1(C)C)CCOC(=O)C

Computed Properties

  • Exact Mass: 196.1464
  • Monoisotopic Mass: 196.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 2.7

Experimental Properties

  • PSA: 26.3

2,2,3-trimethylcyclopent-3-ene-1-ethyl acetate Related Literature

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